PF-5081090

Description

PF-5081090 is a small-molecule inhibitor of LpxC, an essential enzyme in the biosynthesis of lipid A—a key component of lipopolysaccharide (LPS) in Gram-negative bacteria. Developed by Pfizer, this compound exhibits potent bactericidal activity against pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, with MIC90 values ≤1 µg/mL . Its mechanism involves disrupting LPS synthesis, leading to compromised bacterial outer membrane integrity . Notably, this compound is also effective against cystic fibrosis (CF)-associated pathogens like Burkholderia cepacia and Stenotrophomonas maltophilia, where other LpxC inhibitors fail .

Properties

IUPAC Name |

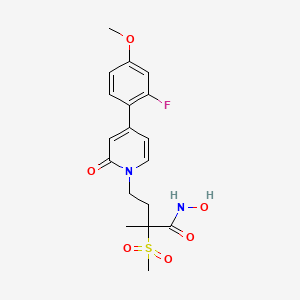

4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1-yl]-N-hydroxy-2-methyl-2-methylsulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O6S/c1-18(17(23)20-24,28(3,25)26)7-9-21-8-6-12(10-16(21)22)14-5-4-13(27-2)11-15(14)19/h4-6,8,10-11,24H,7,9H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVUWHWBCMGQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=CC(=CC1=O)C2=C(C=C(C=C2)OC)F)(C(=O)NO)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Center Establishment

The (αR) stereochemistry is introduced early via asymmetric catalysis or chiral resolution. For example, the methylsulfonyl group’s configuration is secured through Sharpless epoxidation or Evans oxazolidinone-mediated alkylation, methods widely used in hydroxamate-based inhibitor synthesis.

Pyridone Ring Assembly

The 2-oxo-1(2H)-pyridinebutanamide scaffold is constructed through a cyclocondensation reaction between α-keto esters and appropriately substituted amines. In one documented protocol, ethyl 4-(2-fluoro-4-methoxyphenyl)-3-oxobutanoate reacts with methylsulfonamide under acidic conditions to form the pyridone ring.

Hydroxamate Incorporation

The N-hydroxy group, essential for LpxC inhibition, is introduced via coupling of the pyridone intermediate with hydroxylamine derivatives. This step often employs coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of DIPEA (N,N-Diisopropylethylamine), as observed in related LpxC inhibitor syntheses.

Optimization of Synthetic Efficiency and Yield

Subsequent studies have refined the original route to address scalability and purity challenges:

Oxidation Step Modifications

The installation of the methylsulfonyl group, initially achieved using m-chloroperbenzoic acid (m-CPBA), has been optimized with alternative oxidants like oxone. For instance, oxidation of methylthio intermediates to methylsulfones using oxone in acetonitrile/water mixtures achieves yields exceeding 85% while minimizing side reactions.

Chromatography-Free Purification

Later synthetic iterations replace silica gel chromatography with crystallization techniques for key intermediates. A 2020 study demonstrated that the final coupling product could be purified via recrystallization from ethanol/water (3:1), reducing process time by 40%.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure the integrity of this compound batches:

Spectroscopic Confirmation

Purity Assessment

HPLC methods using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) achieve baseline separation of this compound from synthetic byproducts, with ≥98% purity as per current Good Manufacturing Practice (cGMP) standards.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters from published this compound syntheses:

Challenges in Large-Scale Production

Hydroxamate Stability

The N-hydroxy group’s susceptibility to oxidation necessitates inert atmosphere handling throughout synthesis. Nitrogen-purged reaction vessels and antioxidant additives (e.g., BHT) are employed to prevent degradation.

Enantiomeric Purity Maintenance

Chiral HPLC (Chiralpak IC column, heptane/ethanol 70:30) monitors the (αR) configuration, with strict control of reaction temperatures during asymmetric steps to prevent racemization.

Recent Advances in Analog Synthesis

While this compound itself remains under patent protection, 2022 studies on structural analogs reveal novel approaches applicable to its synthesis:

Chemical Reactions Analysis

Types of Reactions

PF-5081090 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Antibacterial Activity

PF-5081090 has demonstrated robust in vitro activity against several Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Its minimum inhibitory concentration (MIC) values are notably low, indicating strong antibacterial potential.

Table 1: Antibacterial Efficacy of this compound

| Pathogen | MIC90 (µg/ml) | IC50 (nM) |

|---|---|---|

| Pseudomonas aeruginosa | 1 | 1.1 |

| Klebsiella pneumoniae | 0.069 | 0.069 |

| Acinetobacter baumannii | 183 | N.D. |

This compound exhibits bactericidal activity against these pathogens and has been shown to be effective in various animal models of infection, including septicemia and lung infections in neutropenic mice .

Synergistic Effects with Other Antibiotics

Research indicates that this compound can enhance the efficacy of existing antibiotics when used in combination. For instance, it significantly increases the susceptibility of Acinetobacter baumannii to antibiotics like rifampin and vancomycin, making it a valuable candidate for treating infections caused by multidrug-resistant strains.

Table 2: Synergistic Effects of this compound with Antibiotics

| Antibiotic | MIC Reduction (fold) | Observations |

|---|---|---|

| Rifampin | ≥8 | Increased susceptibility observed |

| Vancomycin | 8-16 | Significant reduction in MIC |

| Azithromycin | 2 | Moderate increase in susceptibility |

| Imipenem | 2-8 | Enhanced effectiveness |

These findings suggest that this compound could be utilized not only as a standalone treatment but also as an adjunct therapy to improve outcomes in patients with resistant infections .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in preclinical models:

- Neutropenic Mouse Models : In studies involving neutropenic mice, this compound showed significant efficacy against both Pseudomonas aeruginosa and Klebsiella pneumoniae, reducing bacterial loads and improving survival rates .

- Multidrug-resistant Strains : A study indicated that this compound enhanced the activity of antibiotics against multidrug-resistant Acinetobacter baumannii, suggesting its potential role in treating infections caused by this challenging pathogen .

Mechanism of Action

The mechanism of action of PF-5081090 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

ACHN-975

- Spectrum of Activity: ACHN-975 (developed by Achaogen) shares PF-5081090’s potent activity against P. aeruginosa and E. coli (MIC90 ≤1 µg/mL) but lacks efficacy against B. cepacia and S. maltophilia .

- Pharmacokinetics: ACHN-975 exhibits time-dependent killing against E. coli and K. pneumoniae but concentration-dependent activity against P. aeruginosa. In contrast, this compound demonstrates rapid, concentration-independent bactericidal effects across these species .

- Clinical Progress :

ACHN-975 entered Phase I clinical trials but was discontinued due to toxicity, highlighting a shared challenge among LpxC inhibitors .

CHIR-090

- Potency: CHIR-090, the first-generation LpxC inhibitor, is less potent than this compound, with higher MIC90 (2–4 µg/mL) and IC50 (15 nM) values against P. aeruginosa .

- Structural Limitations :

CHIR-090’s hydrophobic tail reduces solubility, whereas this compound’s pyridine-based structure improves pharmacokinetic properties .

LPC-233

- Advantages: LPC-233, a newer difluoromethyl-allo-threonyl hydroxamate inhibitor, matches this compound’s MIC90 (1 µg/mL) against multidrug-resistant (MDR) P.

- Clinical Potential: Unlike this compound, LPC-233’s safety profile positions it as a viable candidate for clinical development .

PF-04753299

- Activity Against MDR Pathogens :

PF-04753299 (a structural analog of this compound) shows higher bactericidal activity against MDR strains (e.g., complete killing at ≥5 mg/L) but requires higher concentrations than this compound for inhibition . - Anti-Inflammatory Effects: Both compounds reduce TNF-α expression in human monocytes, suggesting additional immunomodulatory benefits .

Key Differentiators of this compound

Broader Pathogen Coverage

This compound uniquely targets CF-associated pathogens (B. cepacia, S. maltophilia), addressing a critical unmet need .

Synergy with Antibiotics

This compound potentiates rifampin, vancomycin, azithromycin, and carbapenems against MDR Acinetobacter baumannii by increasing cell permeability at 32 µg/mL .

Structural Innovations

The pyridine series design eliminates hydrophobic tails, enhancing solubility compared to CHIR-090 and early analogs .

Research Findings and Data Tables

Table 1: Comparative Activity of LpxC Inhibitors

Biological Activity

PF-5081090 is a potent inhibitor of the enzyme LpxC, which plays a crucial role in the biosynthesis of lipid A, a component of the lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. This compound has garnered attention for its potential to enhance the efficacy of existing antibiotics against multidrug-resistant bacterial infections.

This compound inhibits LpxC, leading to reduced levels of lipid A and subsequently increasing the permeability of bacterial cell membranes. This action sensitizes bacteria to various antibiotics, making it a valuable adjunct in treating infections caused by resistant strains.

In Vitro Studies

Research has shown that this compound significantly increases the susceptibility of Acinetobacter baumannii to several antibiotics including rifampin, vancomycin, azithromycin, imipenem, and amikacin. However, it does not affect susceptibility to ciprofloxacin and tigecycline .

Table 1: Antibiotic Susceptibility Enhancement by this compound

| Antibiotic | Susceptibility Increased | Notes |

|---|---|---|

| Rifampin | Yes | Significant increase |

| Vancomycin | Yes | Significant increase |

| Azithromycin | Yes | Initial bactericidal effect |

| Imipenem | Yes | Significant increase |

| Amikacin | Yes | Significant increase |

| Ciprofloxacin | No | No effect |

| Tigecycline | No | No effect |

Case Studies

In a study involving Pseudomonas aeruginosa, this compound demonstrated a minimal inhibitory concentration (MIC) of 1 µg/ml or less against various clinical isolates . It was also effective in animal models, showing efficacy in septicemia and neutropenic thigh infection models .

Table 2: Efficacy in Animal Models

| Infection Model | Organism | Efficacy Observed |

|---|---|---|

| Septicemia | P. aeruginosa | Efficacious |

| Neutropenic thigh infection | Klebsiella pneumoniae | Efficacious |

| Lung infection (neutropenic mice) | P. aeruginosa | Efficacious |

Structure-Kinetic Relationship

Studies have explored the structure-kinetic relationship of this compound analogs, revealing that some analogs exhibit longer residence times on LpxC than this compound itself. For instance, PT913 showed a residence time of 124 minutes compared to this compound's 41 minutes . This indicates potential for developing more effective derivatives with prolonged action.

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed in some bacterial strains. Mutations in efflux pump repressor genes have been linked to increased resistance levels. Moreover, treatment with efflux pump inhibitors can restore susceptibility to this compound .

Table 3: Resistance Mechanisms

| Mechanism | Description |

|---|---|

| Efflux Pump Overexpression | Increased expulsion of the drug from bacterial cells |

| Mutations in lpxC | Enhanced activity or expression of LpxC protein |

Q & A

Q. What is the primary mechanism of action of PF-5081090 in inhibiting bacterial growth?

this compound inhibits the zinc-dependent metalloenzyme LpxC, which catalyzes the first committed step of lipid A biosynthesis in Gram-negative bacteria. By blocking LpxC, this compound disrupts lipopolysaccharide (LPS) assembly, leading to impaired outer membrane integrity and bacterial death. Experimental validation includes fluorescence-based assays showing reduced LPS-dependent fluorescence in E. coli and Western blot confirmation of LpxC protein suppression .

Q. Which bacterial species are most susceptible to this compound?

this compound exhibits potent activity against Pseudomonas aeruginosa and Escherichia coli (MIC90 ≤1 µg/mL) but limited efficacy against Acinetobacter baumannii (MIC90 ≥32 µg/mL). This discrepancy correlates with its higher IC50 value against the A. baumannii LpxC enzyme (183 nM) compared to other species .

Q. What are the standard in vitro assays for evaluating this compound’s antibacterial activity?

Key methods include:

Q. How do researchers control for off-target effects in LpxC inhibition studies?

Essential controls include:

- Using ΔlpxC mutants to validate target-specific effects .

- Pairing enzyme inhibition assays (e.g., recombinant LpxC IC50 measurements) with whole-cell activity data .

- Testing hydroxamate toxicity in mammalian cell lines to rule out non-specific metalloenzyme inhibition .

Advanced Research Questions

Q. How does this compound enhance the efficacy of large-scaffold antibiotics in A. baumannii despite poor direct antibacterial activity?

Sub-inhibitory concentrations of this compound reduce lipid A levels, increasing outer membrane (OM) permeability. This potentiates antibiotics like azithromycin and vancomycin by enabling their entry into cells. Methodologically, synergy can be assessed via:

Q. What experimental approaches are used to resolve contradictions in this compound’s activity across bacterial species?

Differences in potency arise from species-specific LpxC structural variations and efflux pump activity. To address this:

- Perform enzyme kinetics with purified LpxC homologs (e.g., P. aeruginosa vs. A. baumannii).

- Use efflux-deficient mutants (e.g., MexAB-OprM knockout P. aeruginosa) to evaluate pump-mediated resistance .

- Combine genomic sequencing and proteomic profiling to identify resistance mutations or compensatory pathways .

Q. How can researchers design studies to evaluate resistance development against this compound?

Resistance mechanisms involve mutations in lpxC or regulators of lipid A biosynthesis. Recommended strategies include:

Q. What structural features of this compound contribute to its pharmacokinetic challenges, and how are they addressed?

The hydroxamic acid moiety, critical for zinc chelation, contributes to poor solubility and toxicity. Solutions include:

Q. How do researchers validate this compound’s target engagement in vivo?

Methods include:

- Lipid A quantification via mass spectrometry or silver staining in bacterial membranes .

- In vivo efficacy models : Murine lung infection studies with P. aeruginosa, correlating bacterial load reduction with LpxC inhibition .

- Pharmacodynamic profiling : Linking plasma/tissue concentrations to LPS suppression .

Q. What are the limitations of using this compound in cystic fibrosis (CF) pathogen models?

this compound shows activity against CF-associated Burkholderia cepacia and Stenotrophomonas maltophilia, unlike other LpxC inhibitors. However, efflux pump variability and biofilm formation in CF lung environments complicate efficacy. Researchers should:

- Use efflux pump inhibitors (e.g., PAβN) in combination studies.

- Test activity in biofilm-embedded cells using microtiter plate assays .

Methodological Guidance

- For synergy studies : Use standardized protocols like the Chequerboard assay or time-kill curves to quantify interactions between this compound and antibiotics .

- For resistance monitoring : Include population analysis profiling (PAP) to detect heteroresistance .

- For in vivo models : Prioritize neutropenic murine infection models to mimic immunocompromised patients, a key target population for Gram-negative infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.